Des O-isopropyl bisoprolol is a derivative of bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart-related conditions. This compound has garnered interest due to its potential pharmacological effects and applications in various therapeutic areas. Bisoprolol itself is classified as a beta-blocker, which works by inhibiting the action of certain natural substances on the heart and blood vessels, leading to decreased heart rate and blood pressure.
The compound Des O-isopropyl bisoprolol is synthesized from bisoprolol through specific chemical reactions that modify its structure. It can be sourced from various chemical suppliers and is often used in research settings to study its effects and properties.
Des O-isopropyl bisoprolol falls under the category of pharmaceutical compounds, specifically within the class of beta-adrenergic antagonists. It is recognized for its potential therapeutic applications, particularly in cardiovascular health.
The synthesis of Des O-isopropyl bisoprolol typically involves the removal of the isopropyl group from the bisoprolol molecule. Various methods have been reported in literature, including chemical reactions that utilize specific reagents and conditions to achieve this transformation.
Des O-isopropyl bisoprolol has a molecular formula of C15H25NO4, with a molecular weight of 283.4 g/mol. The structural formula reflects the absence of the isopropyl group compared to its parent compound, bisoprolol.
Des O-isopropyl bisoprolol can undergo various chemical reactions typical for pharmaceutical compounds, including:
The reaction pathways are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors .
Des O-isopropyl bisoprolol acts primarily as a competitive antagonist at beta-1 adrenergic receptors located in cardiac tissues. By blocking these receptors, it reduces heart rate and myocardial contractility.
Research indicates that compounds like Des O-isopropyl bisoprolol exhibit similar mechanisms to traditional beta-blockers but may offer distinct pharmacological profiles due to structural differences .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
Des O-isopropyl bisoprolol has potential applications in:
Research into this compound continues to explore its full therapeutic potential and mechanisms of action within various biological systems .
Bisoprolol undergoes extensive hepatic metabolism, with Des O-isopropyl bisoprolol representing >30% of its metabolic pathway. This metabolite forms through O-dealkylation of the isopropoxy side chain, a reaction catalyzed predominantly by CYP3A4, with minor contributions from CYP2D6 [2] [9]. Pharmacologically, Des O-isopropyl bisoprolol exhibits reduced β1-receptor affinity (approximately 1/10th the potency of bisoprolol) but contributes to the overall adrenergic blockade, particularly during chronic dosing where metabolite accumulation occurs. Its elimination half-life (14–18 hours) exceeds that of bisoprolol (10–12 hours) in humans, extending the pharmacodynamic activity beyond the parent compound’s presence [2] [8].
Analytically, Des O-isopropyl bisoprolol serves as a critical target in forensic and postmortem toxicology. When traditional matrices (blood, urine) are compromised, bone tissue analysis can detect this metabolite due to its moderate lipophilicity (logP ~1.8) and affinity for mineralized tissues. A validated GC-MS method achieved quantification at 8 ng/mg in human bone samples, correlating with therapeutic bisoprolol blood concentrations (0.06 µg/mL) [3]. This stability makes it a durable biomarker for postmortem investigations.
Table 1: Physicochemical and Pharmacokinetic Properties of Bisoprolol vs. Des O-isopropyl Bisoprolol
Property | Bisoprolol | Des O-isopropyl Bisoprolol |
---|---|---|
Molecular Weight (g/mol) | 325.4 | 281.3 |
logP (Octanol-Water) | 2.15 | 1.82 |
Plasma Protein Binding (%) | 30 | <20 |
Primary Metabolic Pathway | CYP3A4/O-dealkylation | Formed via CYP3A4 |
Elimination Half-life (h) | 10–12 | 14–18 |
Receptor Affinity (β1) | High | Moderate (~10% of parent) |
The World Anti-Doping Agency (WADA) prohibits beta-blockers like bisoprolol in archery, shooting, and automobile sports due to their performance-enhancing effects: tremor reduction and anxiety suppression. Des O-isopropyl bisoprolol is a critical forensic target because its detection extends the window of bisoprolol exposure and differentiates recent use from historical administration. Unlike bisoprolol, which has a plasma elimination half-life of 10–12 hours, the metabolite’s persistence allows detection in urine up to 72 hours post-administration, complicating attempts to evade doping tests [5] [8].
Current anti-doping assays prioritize metabolite profiling to improve sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods simultaneously quantify bisoprolol and Des O-isopropyl bisoprolol in hair and bone matrices, providing long-term exposure records. This is crucial for distinguishing therapeutic use (e.g., for hypertension) from competition-period doping. A 2022 systematic review confirmed that bisoprolol and its metabolites are routinely screened in Olympic-level testing, with athletes requiring Therapeutic Use Exemptions (TUEs) for legitimate medical use. TUE approvals for beta-blockers are exceptionally rare in prohibited sports due to availability of permitted alternatives (e.g., non-selective alpha-blockers) [5].
Table 2: Anti-Doping Detection Parameters for Bisoprolol and Metabolite
Matrix | Target Analyte | Detection Window | Method | LOQ |
---|---|---|---|---|
Urine | Bisoprolol | 24–36 h | LC-MS/MS | 0.1 ng/mL |
Urine | Des O-isopropyl | 48–72 h | LC-MS/MS | 0.05 ng/mL |
Hair | Bisoprolol + Metabolite | Up to 6 months | GC-MS/LC-HRMS | 0.1 ng/g |
Bone | Des O-isopropyl | Years (postmortem) | GC-MS (derivatized) | 0.1 ng/mg |
Des O-isopropyl bisoprolol contributes to the environmental burden of pharmaceutical transformation products (TPs). Bisoprolol enters aquatic systems via wastewater effluent (median concentration: 89 ng/L in European rivers), where it undergoes partial biodegradation and photolysis, yielding Des O-isopropyl as a primary TP [1] [6]. While bisoprolol itself exhibits moderate persistence (half-life in surface water: 630 hours), the metabolite’s higher polarity (logP 1.82 vs. 2.15) enhances solubility and mobility in groundwater, increasing its environmental distribution.
Ecotoxicological studies indicate Des O-isopropyl bisoprolol has lower acute toxicity than parent bisoprolol or propranolol. In Scenedesmus vacuolatus (green algae), bisoprolol’s EC50 is 8.7 mg/L, whereas its metabolite shows reduced growth inhibition. However, chronic exposure risks remain concerning: at ng/L–µg/L concentrations, beta-blocker TPs disrupt fish endocrine function and crustacean molting cycles. Notably, Daphnia magna exposed to bisoprolol TPs exhibited altered heart rates and reduced fecundity at 100 µg/L [1] [7].
Advanced treatment technologies are required for removal:
Table 3: Environmental Fate Parameters of Bisoprolol and Des O-isopropyl Bisoprolol
Parameter | Bisoprolol | Des O-isopropyl Bisoprolol |
---|---|---|
Median River Concentration | 0.07–89 ng/L | Not quantified (estimated 50% of parent) |
WWTP Removal Efficiency | 30–40% | Formed in situ |
Aquatic Half-life | ~630 h | >400 h |
Lemna minor (EC50) | 12.5 mg/L | >20 mg/L |
Vibrio fischeri (EC50) | 8.4 mg/L | 15.1 mg/L |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1